1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium
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Overview
Description
1-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-2-[2-(2-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXYISOQUINOLIN-2-IUM is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-2-[2-(2-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXYISOQUINOLIN-2-IUM typically involves multiple steps, starting with the preparation of key intermediates such as (2-Bromo-4,5-dimethoxyphenyl)methanol . The synthetic route may include:
Bromination: Introduction of bromine into the aromatic ring.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-2-[2-(2-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXYISOQUINOLIN-2-IUM can undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a corresponding aldehyde or ketone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-2-[2-(2-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXYISOQUINOLIN-2-IUM involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)methanol
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
Uniqueness
1-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-2-[2-(2-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXYISOQUINOLIN-2-IUM is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H26BrClNO5+ |
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Molecular Weight |
571.9 g/mol |
IUPAC Name |
2-[1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium-2-yl]-1-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C28H26BrClNO5/c1-33-25-12-17-9-10-31(16-24(32)19-7-5-6-8-22(19)30)23(20(17)14-27(25)35-3)11-18-13-26(34-2)28(36-4)15-21(18)29/h5-10,12-15H,11,16H2,1-4H3/q+1 |
InChI Key |
HFWCUJCCCHLHDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C[N+](=C2CC3=CC(=C(C=C3Br)OC)OC)CC(=O)C4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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